2-(2-Amino-5-bromo-4-fluorophenoxy)ethan-1-ol
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Overview
Description
2-(2-Amino-5-bromo-4-fluorophenoxy)ethan-1-ol is a chemical compound with the molecular formula C8H9BrFNO2 and a molecular weight of 250.07 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenoxy group, which is further connected to an ethan-1-ol moiety. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Amino-5-bromo-4-fluorophenoxy)ethan-1-ol typically involves the reaction of 2-amino-5-bromo-4-fluorophenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and safety. Industrial production may involve continuous flow reactors to optimize reaction conditions and yield.
Types of Reactions:
Oxidation: The hydroxyl group in this compound can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of amides, sulfonamides, or other substituted derivatives.
Scientific Research Applications
2-(2-Amino-5-bromo-4-fluorophenoxy)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for potential therapeutic properties and drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Amino-5-bromo-4-fluorophenoxy)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino, bromine, and fluorine groups allows it to form hydrogen bonds, halogen bonds, and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
- 2-(2-Amino-4-bromo-5-fluorophenoxy)ethan-1-ol
- 2-(2-Amino-5-fluorophenoxy)ethan-1-ol
- 2-(2-Amino-5-bromo-4-chlorophenoxy)ethan-1-ol
Comparison: 2-(2-Amino-5-bromo-4-fluorophenoxy)ethan-1-ol is unique due to the specific combination of bromine and fluorine atoms, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, binding affinity, and biological activity, making it valuable for specific research applications .
Biological Activity
2-(2-Amino-5-bromo-4-fluorophenoxy)ethan-1-ol is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and potential therapeutic uses.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of bromine and fluorine atoms, which enhance its chemical stability and biological activity. The molecular formula is C8H9BrFNO, indicating the presence of a phenolic moiety that is crucial for its interaction with biological targets.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The halogen substituents (bromine and fluorine) are known to influence the compound's binding affinity, potentially leading to enhanced therapeutic effects. Research indicates that this compound may modulate the activity of various molecular targets, including those involved in cancer pathways and neurodegenerative diseases.
Cytotoxic Activity
Recent studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. For instance, it has shown promising results against breast cancer cell lines such as MDA-MB-231. In vitro assays demonstrated that treatment with this compound resulted in significant apoptosis induction, characterized by nuclear condensation and fragmentation .
Table 1: Cytotoxic Effects Against Cancer Cell Lines
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 10 | Induces apoptosis |
SUIT-2 | >30 | Low cytotoxic effect |
HT-29 | Inactive | No significant effect |
Case Studies
- Breast Cancer Study : In a recent study, this compound was tested on MDA-MB-231 cells. The results indicated that at a concentration of 10 µM, the compound significantly induced apoptosis compared to untreated controls. Flow cytometric analysis revealed alterations in cell cycle phases, with an increase in sub-G1 phase cells indicative of apoptotic activity .
- Neuroprotective Potential : Another line of investigation focused on the neuroprotective effects of this compound. It was found to inhibit certain pathways associated with neurodegeneration, suggesting potential applications in treating diseases like Alzheimer's .
Antimicrobial Activity
Beyond its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies indicate moderate antibacterial effects against several Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 5.64 µM |
Escherichia coli | 8.33 µM |
Pseudomonas aeruginosa | 13.40 µM |
Properties
Molecular Formula |
C8H9BrFNO2 |
---|---|
Molecular Weight |
250.06 g/mol |
IUPAC Name |
2-(2-amino-5-bromo-4-fluorophenoxy)ethanol |
InChI |
InChI=1S/C8H9BrFNO2/c9-5-3-8(13-2-1-12)7(11)4-6(5)10/h3-4,12H,1-2,11H2 |
InChI Key |
UHHZYPMVQBJTFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)OCCO)N |
Origin of Product |
United States |
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